molecular formula C12H14S B14543649 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene CAS No. 61783-85-5

1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene

Cat. No.: B14543649
CAS No.: 61783-85-5
M. Wt: 190.31 g/mol
InChI Key: OAQCTMVKRXXYOR-UHFFFAOYSA-N
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Description

1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene is an organic compound with a unique structure that combines a benzene ring with a sulfanyl group and an alkyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with pent-3-yn-2-ylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions with sulfanyl and alkyne groups.

    Medicine: Investigated for its potential as a building block in drug design.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example:

    Oxidation Reactions: The sulfanyl group undergoes nucleophilic attack by an oxidizing agent, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The alkyne group is hydrogenated in the presence of a catalyst, converting it to an alkene or alkane.

    Substitution Reactions: The benzene ring undergoes electrophilic attack, resulting in the substitution of a hydrogen atom with an electrophile.

Comparison with Similar Compounds

1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene can be compared to other compounds with similar structures:

    1-Methyl-4-(1-pentyn-1-yl)benzene: Similar alkyne group but lacks the sulfanyl group, making it less reactive in certain oxidation reactions.

    4-Methylthiophenol: Contains a sulfanyl group but lacks the alkyne chain, affecting its reactivity and applications.

    1-Methyl-4-(prop-2-yn-1-yl)sulfanylbenzene: Similar structure but with a shorter alkyne chain, influencing its physical and chemical properties.

Properties

CAS No.

61783-85-5

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

1-methyl-4-pent-3-yn-2-ylsulfanylbenzene

InChI

InChI=1S/C12H14S/c1-4-5-11(3)13-12-8-6-10(2)7-9-12/h6-9,11H,1-3H3

InChI Key

OAQCTMVKRXXYOR-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)SC1=CC=C(C=C1)C

Origin of Product

United States

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